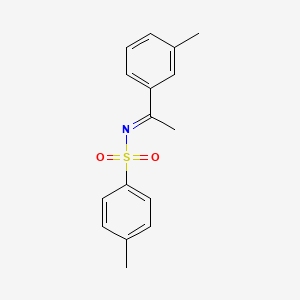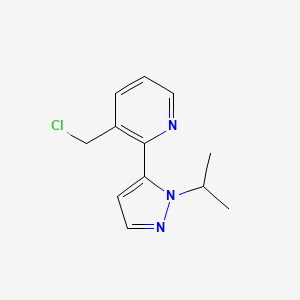
N-(2,3-dimethylphenyl)-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a nitro group and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 2,3-dimethylaniline with 3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dimethylphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-(2,3-dimethylphenyl)-3-aminobenzenesulfonamide.
Substitution: Various N-substituted sulfonamides depending on the nucleophile used.
Oxidation: Sulfone derivatives of the original compound.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its structural similarity to other bioactive sulfonamides.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in biological systems. The nitro group and sulfonamide moiety may interact with molecular targets, disrupting normal cellular processes and leading to the desired therapeutic effects. Further research is needed to elucidate the exact molecular pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide
- N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamide
- N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide
Uniqueness
N-(2,3-dimethylphenyl)-3-nitrobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C14H14N2O4S |
|---|---|
Poids moléculaire |
306.34 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c1-10-5-3-8-14(11(10)2)15-21(19,20)13-7-4-6-12(9-13)16(17)18/h3-9,15H,1-2H3 |
Clé InChI |
ZZVOHQMQEZJMEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,4-pentanedione](/img/structure/B15282379.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15282382.png)
![isopropyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15282384.png)
![N-(5-methyl-1H-pyrazol-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B15282387.png)
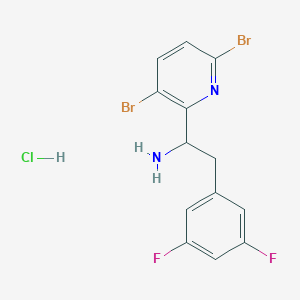
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282397.png)
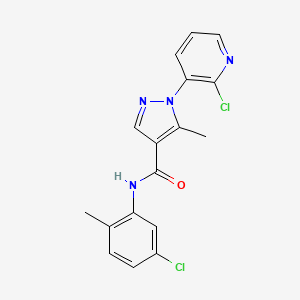
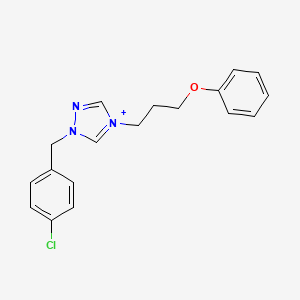

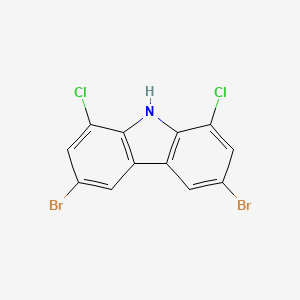
![6-(3,5-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282434.png)
![4-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15282440.png)
